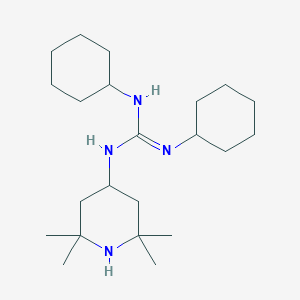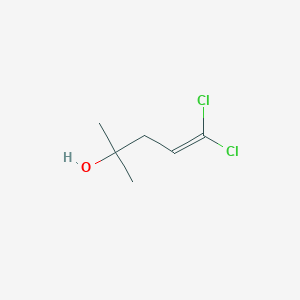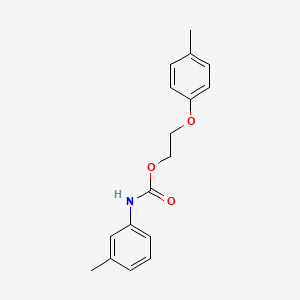
Methyl 5-(cyanomethyl)-4-(trimethylsilyl)-1H-imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(cyanomethyl)-4-(trimethylsilyl)-1H-imidazole-2-carboxylate is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(cyanomethyl)-4-(trimethylsilyl)-1H-imidazole-2-carboxylate typically involves multi-step organic reactions. One common approach is the regioselective introduction of functional groups into the imidazole ring. This can be achieved through the use of commercially available trimethylsilyl reagents and cyanomethylation reactions . The reaction conditions often require the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(cyanomethyl)-4-(trimethylsilyl)-1H-imidazole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of nitriles or other substituted imidazoles.
Aplicaciones Científicas De Investigación
Methyl 5-(cyanomethyl)-4-(trimethylsilyl)-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-(cyanomethyl)-4-(trimethylsilyl)-1H-imidazole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structural features allow it to bind to active sites and modulate the activity of these targets. For example, the cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, while the trimethylsilyl group can enhance lipophilicity and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (trimethylsilyl)propiolate: Another compound with a trimethylsilyl group, used as an intermediate in organic synthesis.
Tetrakis(trimethylsilyl)silane: A compound with multiple trimethylsilyl groups, used in the synthesis of organosilicon compounds.
Uniqueness
Methyl 5-(cyanomethyl)-4-(trimethylsilyl)-1H-imidazole-2-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a cyanomethyl and a trimethylsilyl group in the same molecule allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Número CAS |
62608-95-1 |
|---|---|
Fórmula molecular |
C10H15N3O2Si |
Peso molecular |
237.33 g/mol |
Nombre IUPAC |
methyl 5-(cyanomethyl)-4-trimethylsilyl-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C10H15N3O2Si/c1-15-10(14)8-12-7(5-6-11)9(13-8)16(2,3)4/h5H2,1-4H3,(H,12,13) |
Clave InChI |
WCICNBCDYJWKDH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=C(N1)CC#N)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)


![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)




